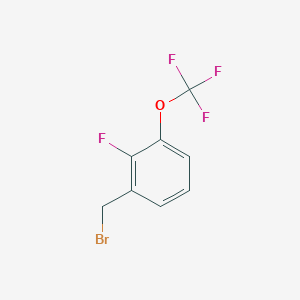
1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene is a chemical compound with the empirical formula C8H5BrF4O. It has a molecular weight of 273.02 . It is also known by other names such as 3-trifluoromethoxy benzyl bromide, 1-bromomethyl-3-trifluoromethoxy benzene, 3-trifluoromethoxybenzyl bromide, alpha-bromo-3-trifluoromethoxy toluene, 3-trifluoromethoxy benzylbromide, m-trifluoromethoxy benzyl bromide, 3-bromomethyl phenoxy trifluoromethane, 1-bromomethyl-3-trifluoromethoxy-benzene, benzene .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of interest in the field of chemistry . For instance, 1-Bromo-3-(trifluoromethoxy)benzene can undergo a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene has been reported to undergo Diels-Alder reactions with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Scientific Research Applications
Coordination Chemistry and Metal Ion Complexes
1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene has been utilized in the synthesis of novel macrocycles and cryptands, which have shown potential in coordination chemistry. These compounds demonstrate significant interactions with various metal ions, as evidenced by notable shifts in their NMR resonances and changes in coupling constants upon complexation. This highlights the utility of this compound in studying metal-ligand interactions and designing new materials for potential applications in catalysis and material science (Plenio, Hermann, & Diodone, 1997).
Organometallic Synthesis
The compound serves as a versatile starting material in organometallic synthesis. Its derivatives have been employed in creating various organometallic intermediates, which are crucial in synthesizing a wide range of organic compounds. This underlines its importance in the field of synthetic organic chemistry and the development of new synthetic methodologies (Porwisiak & Schlosser, 1996).
Development of New Organofluorine Compounds
It plays a key role in the development of new organofluorine compounds. Researchers have used it to generate various (trifluoromethoxy)phenyllithiums, leading to a range of organofluorine compounds with high yields. This is particularly relevant in the field of medicinal chemistry and materials science, where organofluorine compounds are of significant interest (Castagnetti & Schlosser, 2001).
Radiopharmaceuticals Synthesis
This compound has also been used in the radiosynthesis of various fluoromethyl-benzenes. These compounds are potential candidates as bifunctional labeling agents, which can be used in the development of radiopharmaceuticals for diagnostic imaging (Namolingam, Luthra, Brady, & Pike, 2001).
Structural Analysis and Spectroscopy
This compound has been instrumental in structural and conformational studies. Research involving X-ray diffraction and spectroscopic methods has provided valuable insights into the molecular structure and interactions of its derivatives, contributing significantly to the field of physical chemistry (Jones, Kuś, & Dix, 2012).
Safety and Hazards
1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene is considered hazardous. It causes severe skin burns and eye damage. If swallowed, it is advised not to induce vomiting but to rinse the mouth and seek immediate medical attention. If it comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be rinsed with water. If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRETLTIMECAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672901 | |
| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159512-59-0 | |
| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



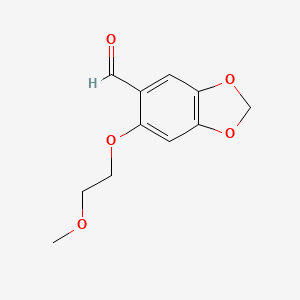

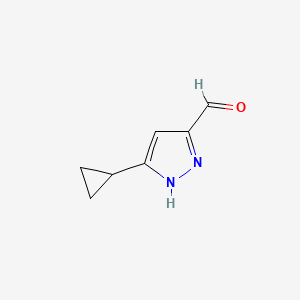

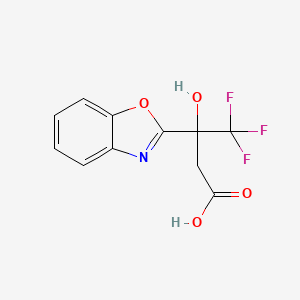
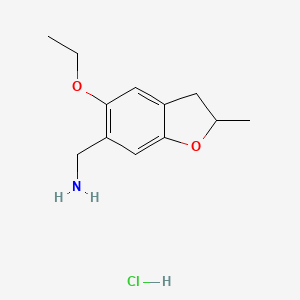

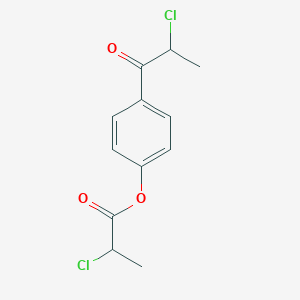

amine hydrochloride](/img/structure/B1372065.png)
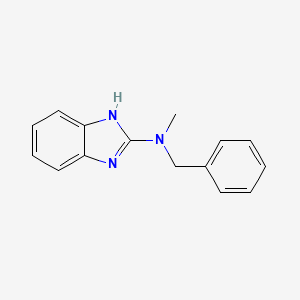
![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)

![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)